molecular formula C17H15BrN2O2S B6143055 2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1170198-01-2

2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No. B6143055
CAS RN: 1170198-01-2
M. Wt: 391.3 g/mol
InChI Key: RPZCFXAMZQENCS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound) and a pyridine ring (another type of heterocyclic compound), both of which are common structures in many pharmaceuticals and biologically active molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and pyridine rings in separate steps, followed by their connection via a carbon-carbon bond. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and pyridine rings, as well as the acetic acid moiety. The presence of these functional groups would likely confer certain chemical properties to the molecule, such as its reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the acetic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the acetic acid moiety would likely make the compound acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs that contain thiazole and pyridine rings are known to have various biological activities, such as antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. It could also be interesting to study the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S.BrH/c1-11-5-7-12(8-6-11)16-14(10-15(20)21)22-17(19-16)13-4-2-3-9-18-13;/h2-9H,10H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCFXAMZQENCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide

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